Pasiniazide
Vue d'ensemble
Description
Le pasiniazide est un composé pharmaceutique constitué d'isoniazide et d'acide 4-aminosalicylique. Il est principalement utilisé dans le traitement de la tuberculose. L'isoniazide est un agent bactéricide efficace contre les organismes du genre Mycobacterium, en particulier Mycobacterium tuberculosis, Mycobacterium bovis et Mycobacterium kansasii. L'acide 4-aminosalicylique est un médicament antituberculeux qui agit en inhibant la synthèse de l'acide folique et la synthèse du composant de la paroi cellulaire mycobactine, réduisant ainsi l'absorption du fer par Mycobacterium tuberculosis .
Applications De Recherche Scientifique
Pasiniazid has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between isoniazid and 4-aminosalicylic acid.
Biology: Research focuses on its effects on Mycobacterium tuberculosis and its potential use in combination therapies.
Medicine: Pasiniazid is extensively studied for its efficacy in treating multidrug-resistant tuberculosis (MDR-TB). .
Industry: The compound is used in the pharmaceutical industry for the production of anti-tuberculosis medications.
Mécanisme D'action
Target of Action
Pasiniazid primarily targets the bacterial enzyme InhA . InhA plays a crucial role in the synthesis of mycolic acid in the bacterial cell wall . Mycolic acids are essential components of the mycobacterial cell wall, and their integrity is vital for the bacteria’s survival, virulence, and resistance to environmental stresses and antibiotics .
Mode of Action
Pasiniazid operates on a biochemical level by inhibiting its target, InhA . This inhibition effectively halts the synthesis of mycolic acids, thereby compromising the cell wall structure and leading to bacterial cell death . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Biochemical Pathways
The primary biochemical pathway affected by Pasiniazid is the synthesis of mycolic acids . By inhibiting the enzyme InhA, Pasiniazid disrupts this pathway, leading to a deficiency in mycolic acids . This deficiency compromises the integrity of the mycobacterial cell wall, which is crucial for the bacteria’s survival .
Pharmacokinetics
Pasiniazid is typically administered orally in the form of tablets . The specific dosage and duration of treatment depend on several factors, including the patient’s weight, the severity of the disease, and whether Pasiniazid is being used as part of combination therapy . Patients are advised to take Pasiniazid at the same time each day to maintain consistent levels of the drug in their system .
Result of Action
The result of Pasiniazid’s action is the death of the Mycobacterium tuberculosis bacteria . By inhibiting the synthesis of mycolic acids, Pasiniazid compromises the integrity of the bacterial cell wall, leading to bacterial cell death .
Action Environment
The effectiveness of Pasiniazid can be influenced by various environmental factors. For instance, the presence of other drugs can enhance its efficacy, as Pasiniazid works best as part of a combination therapy . This synergy can help prevent the development of drug-resistant tuberculosis strains . Additionally, the patient’s adherence to the prescribed dosage regimen is crucial to maintain consistent levels of the drug in their system and ensure the complete eradication of the bacteria .
Analyse Biochimique
Biochemical Properties
Pasiniazid operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting InhA, Pasiniazid effectively halts the synthesis of mycolic acids, thereby compromising the cell wall structure and leading to bacterial cell death .
Cellular Effects
Pasiniazid disrupts the cell wall synthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Molecular Mechanism
Pasiniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .
Temporal Effects in Laboratory Settings
It is known that Pasiniazid is typically administered orally in the form of tablets . The onset time of Pasiniazid can vary, but generally, patients may start to see improvements in symptoms within a few weeks of starting treatment .
Dosage Effects in Animal Models
It is known that Pasiniazid is typically administered orally in the form of tablets . The specific dosage and duration of treatment depend on several factors, including the patient’s weight, the severity of the disease, and whether Pasiniazid is being used as a part of combination therapy .
Transport and Distribution
It is known that Pasiniazid is typically administered orally in the form of tablets .
Subcellular Localization
It is known that Pasiniazid operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall .
Méthodes De Préparation
Le pasiniazide est synthétisé par co-cristallisation de quantités équimolaires d'isoniazide et d'acide 4-aminosalicylique dissous dans de l'alcool chaud. Cette méthode assure la formation d'un composé stable qui combine les effets thérapeutiques des deux composants . Les méthodes de production industrielle impliquent un contrôle minutieux des conditions de réaction pour garantir la pureté et l'efficacité du produit final.
Analyse Des Réactions Chimiques
Le pasiniazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé, modifiant ses propriétés chimiques.
Substitution : Le this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre, ce qui peut conduire à de nouveaux dérivés ayant des propriétés thérapeutiques différentes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les interactions entre l'isoniazide et l'acide 4-aminosalicylique.
Biologie : La recherche se concentre sur ses effets sur Mycobacterium tuberculosis et son utilisation potentielle dans les thérapies combinées.
Médecine : Le this compound est largement étudié pour son efficacité dans le traitement de la tuberculose multirésistante (MDR-TB). .
Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la production de médicaments antituberculeux.
5. Mécanisme d'action
Le this compound agit en ciblant l'enzyme bactérienne InhA, qui est essentielle à la synthèse des acides mycoliques dans la paroi cellulaire bactérienne. L'isoniazide, un composant du this compound, est un promédicament qui doit être activé par la catalase bactérienne. Une fois activé, il inhibe InhA en formant un adduit covalent avec le cofacteur NAD. L'acide 4-aminosalicylique inhibe la synthèse de l'acide folique et la synthèse de la mycobactine, réduisant ainsi l'absorption du fer par Mycobacterium tuberculosis. Ce double mécanisme perturbe la synthèse de la paroi cellulaire et le métabolisme du fer, conduisant à la mort des cellules bactériennes .
Comparaison Avec Des Composés Similaires
Le pasiniazide est unique en raison de sa combinaison d'isoniazide et d'acide 4-aminosalicylique, qui fournit un effet synergique dans le traitement de la tuberculose. Des composés similaires comprennent :
Isoniazide : Un agent bactéricide utilisé seul ou en association avec d'autres médicaments pour traiter la tuberculose.
Acide 4-aminosalicylique : Un médicament antituberculeux qui inhibe la synthèse de l'acide folique et la synthèse de la mycobactine.
Rifampicine : Un autre médicament antituberculeux qui inhibe la synthèse de l'ARN bactérien.
Ethambutol : Un médicament qui inhibe la synthèse de la paroi cellulaire bactérienne.
La particularité du this compound réside dans sa capacité à combiner les effets de l'isoniazide et de l'acide 4-aminosalicylique, offrant une approche plus complète du traitement de la tuberculose .
Propriétés
IUPAC Name |
4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHTRVPGYGVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174700 | |
Record name | Pasiniazid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2066-89-9 | |
Record name | Pasiniazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2066-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pasiniazid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pasiniazid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pasiniazid [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pasiniazid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PASINIAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J17CN0MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.